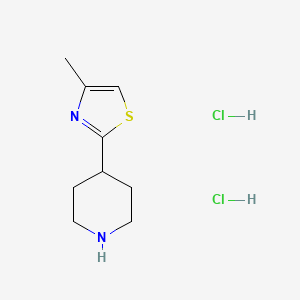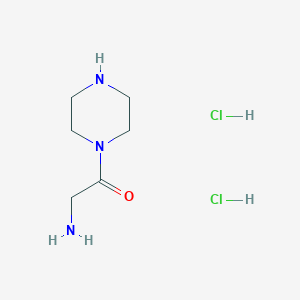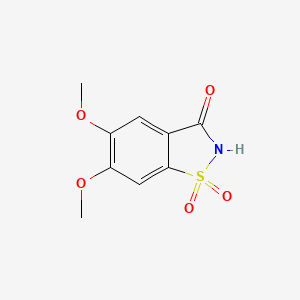![molecular formula C12H13F3O B1520803 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one CAS No. 1184224-97-2](/img/structure/B1520803.png)
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Overview
Description
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone structure with a methyl group at the third carbon position. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation reaction, where 3-methyl-1-butanone is reacted with 3-(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Direct Fluorination: Another method involves the direct fluorination of the precursor compound using reagents like xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are possible, especially with strong nucleophiles like sodium hydride (NaH).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: NaH, dry ether, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in modulating biological pathways.
Comparison with Similar Compounds
3-Methyl-1-(3-fluorophenyl)butan-1-one: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
3-Methyl-1-(3-chlorophenyl)butan-1-one: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group significantly increases the compound's electronegativity and stability, making it more reactive and versatile in various applications.
Properties
IUPAC Name |
3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJMKJLTHQZXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233702 | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184224-97-2 | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184224-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


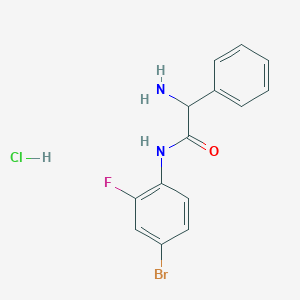
![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)
![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)
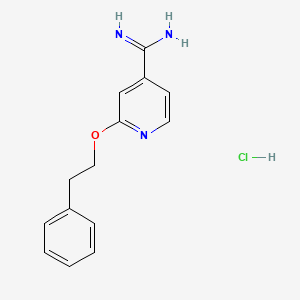
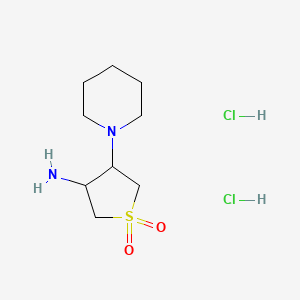
![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)
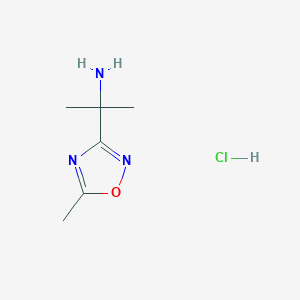
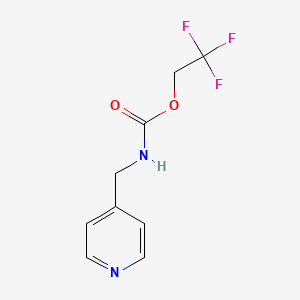
amine](/img/structure/B1520738.png)
![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)
